2-Hydroxy-4-(3-oxobutanoylamino)benzoic acid
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Overview
Description
2-Hydroxy-4-(3-oxobutanoylamino)benzoic acid is a compound belonging to the class of hydroxybenzoic acids These compounds are known for their aromatic carboxylic acid structure, which includes a hydroxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(3-oxobutanoylamino)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 3-oxobutanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the 3-oxobutanoyl chloride, followed by the elimination of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(3-oxobutanoylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-Hydroxy-4-(3-oxobutanoylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.
Industry: Utilized in the development of functional materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(3-oxobutanoylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, and influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid (2-Hydroxybenzoic Acid): Known for its anti-inflammatory and analgesic properties.
p-Hydroxybenzoic Acid: Used as a preservative in cosmetics and pharmaceuticals.
Protocatechuic Acid (3,4-Dihydroxybenzoic Acid): Exhibits antioxidant and antimicrobial activities.
Uniqueness
2-Hydroxy-4-(3-oxobutanoylamino)benzoic acid is unique due to the presence of the 3-oxobutanoylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other hydroxybenzoic acids and contributes to its specific applications and reactivity.
Properties
CAS No. |
35354-87-1 |
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Molecular Formula |
C11H11NO5 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
2-hydroxy-4-(3-oxobutanoylamino)benzoic acid |
InChI |
InChI=1S/C11H11NO5/c1-6(13)4-10(15)12-7-2-3-8(11(16)17)9(14)5-7/h2-3,5,14H,4H2,1H3,(H,12,15)(H,16,17) |
InChI Key |
AFCVHKKQQXSEIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC(=C(C=C1)C(=O)O)O |
Origin of Product |
United States |
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